molecular formula C8H6N2O4 B12273401 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

Cat. No.: B12273401
M. Wt: 194.14 g/mol
InChI Key: NMZYHFKMWWSLNQ-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a fused pyridine and oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials under reflux with sodium methoxide in butanol. The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione is unique due to its specific ring fusion and the presence of a methoxy group

Biological Activity

5-Methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione (CAS Number: 1936572-87-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.

Basic Information

  • Molecular Formula : C8_8H6_6N2_2O4_4
  • Molecular Weight : 194.14 g/mol
  • Structure : The compound features a pyridine ring fused with an oxazine moiety, which is characteristic of many biologically active compounds.

Physical Properties

PropertyValue
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its inhibitory effects on various cancer cell lines using the National Cancer Institute's (NCI) 60 cell line panel. The compound showed variable cell growth inhibitory activity, suggesting potential as an anticancer agent.

Case Study: NCI-60 Cell Lines

In a comparative analysis of the compound against established anticancer agents, it demonstrated a moderate correlation with known inhibitors of thioredoxin reductase (TrxR), an enzyme implicated in cancer cell survival and proliferation. The study reported a Pearson correlation coefficient (PCC) of approximately 0.64 with NQO1 expression across the cell lines, indicating a possible mechanism of action related to oxidative stress modulation .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. In vitro studies have shown that derivatives of pyrido[3,4-d]oxazine compounds can exhibit activity against Mycobacterium tuberculosis and other pathogenic bacteria. The mechanism is thought to involve disruption of cellular processes through oxidative stress induction .

Mechanistic Insights

The biological activity of this compound can be attributed to:

  • Reactive Oxygen Species (ROS) Generation : The compound may enhance ROS production within cells, leading to apoptosis in cancer cells.
  • Inhibition of Reductase Enzymes : As noted in studies involving TrxR and NQO1, inhibition of these enzymes can hinder cancer cell survival mechanisms.

Summary of Studies

A variety of studies have explored the biological activities associated with this compound:

  • Anticancer Activity : Several derivatives were tested for their cytotoxic effects against various cancer types. The findings suggest that modifications to the oxazine structure can enhance potency.
  • Antimicrobial Efficacy : Research has indicated that certain derivatives possess significant antibacterial properties against resistant strains of bacteria.
  • Mechanistic Studies : Investigations into the biochemical pathways affected by this compound reveal its role in modulating oxidative stress responses in cells.

Data Table: Biological Activity Overview

Activity TypeObserved EffectReference
AnticancerInhibitory effects on NCI-60 cells
AntimicrobialActivity against M. tuberculosis
MechanismInduces ROS and inhibits TrxR

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

5-methoxy-1H-pyrido[3,4-d][1,3]oxazine-2,4-dione

InChI

InChI=1S/C8H6N2O4/c1-13-5-3-9-2-4-6(5)7(11)14-8(12)10-4/h2-3H,1H3,(H,10,12)

InChI Key

NMZYHFKMWWSLNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CN=C1)NC(=O)OC2=O

Origin of Product

United States

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